Cas no 681169-14-2 (ethyl 4-(1,3-benzothiazole-6-amido)benzoate)

Ethyl 4-(1,3-benzothiazole-6-amido)benzoate is a synthetic organic compound featuring a benzothiazole core linked to a benzoate ester via an amide group. This structure imparts versatility in applications such as medicinal chemistry and materials science, where it may serve as an intermediate or functional scaffold. The benzothiazole moiety contributes potential bioactivity, while the ester group enhances solubility and reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it valuable in drug discovery and optoelectronic material research. The compound’s stability and synthetic accessibility further support its utility in experimental and industrial settings.
ethyl 4-(1,3-benzothiazole-6-amido)benzoate structure
681169-14-2 structure
Product name:ethyl 4-(1,3-benzothiazole-6-amido)benzoate
CAS No:681169-14-2
MF:C17H14N2O3S
MW:326.369662761688
CID:6185175
PubChem ID:3566862

ethyl 4-(1,3-benzothiazole-6-amido)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(1,3-benzothiazole-6-amido)benzoate
    • AKOS001312975
    • HMS1418I01
    • Oprea1_171023
    • ethyl 4-(1,3-benzothiazole-6-carbonylamino)benzoate
    • F0537-0376
    • 681169-14-2
    • Z30248164
    • ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate
    • IFLab1_002289
    • Inchi: 1S/C17H14N2O3S/c1-2-22-17(21)11-3-6-13(7-4-11)19-16(20)12-5-8-14-15(9-12)23-10-18-14/h3-10H,2H2,1H3,(H,19,20)
    • InChI Key: IRQVMYOQGIDGHG-UHFFFAOYSA-N
    • SMILES: S1C=NC2=CC=C(C(NC3C=CC(C(=O)OCC)=CC=3)=O)C=C12

Computed Properties

  • Exact Mass: 326.07251349g/mol
  • Monoisotopic Mass: 326.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.5Ų
  • XLogP3: 3.4

ethyl 4-(1,3-benzothiazole-6-amido)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0537-0376-2μmol
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0537-0376-75mg
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0537-0376-100mg
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0537-0376-2mg
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0537-0376-10μmol
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0537-0376-20μmol
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0537-0376-5μmol
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0537-0376-15mg
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0537-0376-20mg
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0537-0376-3mg
ethyl 4-(1,3-benzothiazole-6-amido)benzoate
681169-14-2 90%+
3mg
$63.0 2023-05-17

Additional information on ethyl 4-(1,3-benzothiazole-6-amido)benzoate

Research Brief on Ethyl 4-(1,3-Benzothiazole-6-amido)benzoate (CAS: 681169-14-2): Recent Advances and Applications

Ethyl 4-(1,3-benzothiazole-6-amido)benzoate (CAS: 681169-14-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

The compound's structure, featuring a benzothiazole moiety linked to a benzoate ester, has been identified as a promising scaffold for modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that ethyl 4-(1,3-benzothiazole-6-amido)benzoate exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized molecular docking and in vitro assays to elucidate the compound's binding affinity and selectivity, suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.

Further research has explored the anticancer properties of ethyl 4-(1,3-benzothiazole-6-amido)benzoate. A recent preprint on bioRxiv reported that the compound induces apoptosis in human colorectal cancer cells (HCT-116) by activating the intrinsic mitochondrial pathway. Mechanistic studies revealed that the compound upregulates pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2. These findings position the compound as a potential candidate for further optimization in oncology drug development.

In addition to its direct biological activities, ethyl 4-(1,3-benzothiazole-6-amido)benzoate has been employed as a versatile building block in organic synthesis. A 2024 publication in Organic Letters described its use in the construction of benzothiazole-containing peptidomimetics, which are of interest for targeting protein-protein interactions. The study highlighted the compound's stability under various reaction conditions and its compatibility with common coupling reagents, making it a valuable tool for medicinal chemists.

Despite these promising developments, challenges remain in the clinical translation of ethyl 4-(1,3-benzothiazole-6-amido)benzoate. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and rapid metabolism, necessitating further structural modifications to improve its drug-like properties. Ongoing research is focused on derivatization strategies to enhance solubility and metabolic stability while retaining its biological activity.

In conclusion, ethyl 4-(1,3-benzothiazole-6-amido)benzoate (CAS: 681169-14-2) represents a multifaceted compound with significant potential in drug discovery. Its dual roles as a bioactive molecule and a synthetic intermediate underscore its importance in chemical biology. Future studies should prioritize structure-activity relationship (SAR) investigations and in vivo efficacy evaluations to fully realize its therapeutic potential.

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